3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol
CAS No.: 132269-53-5
Cat. No.: VC21298354
Molecular Formula: C11H8ClN5O
Molecular Weight: 261.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 132269-53-5 |
|---|---|
| Molecular Formula | C11H8ClN5O |
| Molecular Weight | 261.67 g/mol |
| IUPAC Name | 3-[(4-chlorophenyl)methyl]-6H-triazolo[4,5-d]pyrimidin-7-one |
| Standard InChI | InChI=1S/C11H8ClN5O/c12-8-3-1-7(2-4-8)5-17-10-9(15-16-17)11(18)14-6-13-10/h1-4,6H,5H2,(H,13,14,18) |
| Standard InChI Key | IRNBGFZRRPTDDV-UHFFFAOYSA-N |
| Isomeric SMILES | C1=CC(=CC=C1CN2C3=NC=NC(=O)C3=NN2)Cl |
| SMILES | C1=CC(=CC=C1CN2C3=C(C(=O)NC=N3)N=N2)Cl |
| Canonical SMILES | C1=CC(=CC=C1CN2C3=NC=NC(=O)C3=NN2)Cl |
Introduction
Chemical and Physical Properties
Structural Features
3-(4-Chlorobenzyl)-3H- triazolo[4,5-d]pyrimidin-7-ol consists of a triazolo[4,5-d]pyrimidine core with a 4-chlorobenzyl group attached at the N-3 position and a hydroxyl group at the 7-position. The molecular framework combines the aromatic characteristics of both triazole and pyrimidine rings, creating a planar heterocyclic system with multiple nitrogen atoms that can participate in hydrogen bonding and other non-covalent interactions.
Physical and Chemical Data
Table 1 summarizes the key physical and chemical properties of 3-(4-chlorobenzyl)-3H- triazolo[4,5-d]pyrimidin-7-ol:
Structural Identifiers
To facilitate accurate compound identification and database cross-referencing, Table 2 presents the standard structural identifiers for 3-(4-chlorobenzyl)-3H- triazolo[4,5-d]pyrimidin-7-ol:
| Identifier Type | Value | Reference |
|---|---|---|
| IUPAC Name | 3-[(4-chlorophenyl)methyl]-6H-triazolo[4,5-d]pyrimidin-7-one | |
| Standard InChI | InChI=1S/C11H8ClN5O/c12-8-3-1-7(2-4-8)5-17-10-9(15-16-17)11(18)14-6-13-10/h1-4,6H,5H2,(H,13,14,18) | |
| Standard InChIKey | IRNBGFZRRPTDDV-UHFFFAOYSA-N | |
| Canonical SMILES | C1=CC(=CC=C1CN2C3=NC=NC(=O)C3=NN2)Cl |
Synthesis Methods
Characterization Techniques
Once synthesized, 3-(4-chlorobenzyl)-3H- triazolo[4,5-d]pyrimidin-7-ol and related compounds are typically characterized using various analytical techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation
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Mass spectrometry for molecular weight determination and fragmentation pattern analysis
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Infrared (IR) spectroscopy for functional group identification
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Single-crystal X-ray diffraction for definitive structural determination when crystalline samples are available
Biological Activities and Structure-Activity Relationships
Structure-Activity Relationships
Studies on related triazolopyrimidines have yielded insights into structure-activity relationships that may be relevant to 3-(4-chlorobenzyl)-3H- triazolo[4,5-d]pyrimidin-7-ol:
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C5 Position Modifications: The nature of substituents at the C5 position significantly influences biological activity. Non-substituted aromatic rings at this position often enhance antimicrobial activity .
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N3 Substitution: The 4-chlorobenzyl group at the N3 position in 3-(4-chlorobenzyl)-3H- triazolo[4,5-d]pyrimidin-7-ol may contribute to its potential biological activities. Studies on similar compounds have shown that halogen-substituted benzyl groups can enhance binding to specific biological targets .
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C7 Position: The hydroxyl (or tautomeric keto) group at the C7 position is often essential for biological activity in this class of compounds. Modifications at this position can dramatically alter bioactivity profiles .
Table 3: Comparison of structural features and potential biological activities of selected triazolopyrimidine derivatives
Applications and Future Directions
Current Applications
The primary documented application of 3-(4-chlorobenzyl)-3H- triazolo[4,5-d]pyrimidin-7-ol is as a pharmaceutical intermediate . This suggests its utility in the synthesis of more complex molecules with potential therapeutic applications. The compound's structural features—particularly the triazolopyrimidine core—make it a valuable building block for medicinal chemistry research.
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